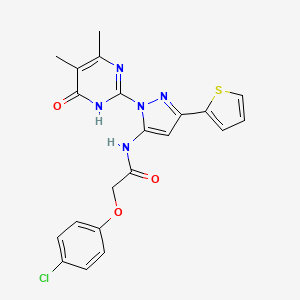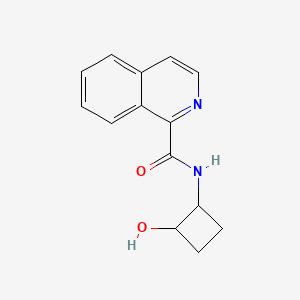
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide, also known as CPI-613, is a novel anticancer drug that has been gaining attention in recent years. It is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is essential for the energy metabolism of cancer cells.
Scientific Research Applications
Organic Synthesis and Chemical Properties
Rh-catalyzed Oxidative Coupling : Research has developed methodologies for the high yield synthesis of isoquinolones from benzamides and alkynes via oxidative ortho C-H activation. This process demonstrates the versatility of isoquinoline derivatives in constructing complex heterocycles, highlighting their importance in organic synthesis (Song et al., 2010).
Hofmann Rearrangement-Ring Expansion : A novel synthesis approach involving Hofmann rearrangement and ring expansion has been applied to cyclobutanecarboxamide, leading to the formation of 1-pyrroline and further extending to the synthesis of isoquinolinium salts. This showcases the utility of isoquinoline derivatives in the exploration of new synthetic routes (Huang et al., 2016).
Biological Activities and Potential Therapeutic Applications
Anticancer Properties : The preparation and evaluation of 2-phenyl-3-hydroxyquinoline-4(1H)-one-5-carboxamides have indicated potential anticancer activities. These compounds, along with their fluorescent properties, were assessed for cytotoxic activity towards various cancer cell lines, offering insights into the development of new therapeutic agents (Funk et al., 2015).
Anti-Inflammatory and Anti-Migratory Activities : Isoquinoline-1-carboxamide derivatives have been synthesized and evaluated for their effects on pro-inflammatory mediators and cell migration in BV2 microglial cells. Certain compounds exhibited potent suppression of pro-inflammatory mediators, highlighting the therapeutic potential of isoquinoline derivatives in treating neuroinflammatory conditions (Do et al., 2020).
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHXHVWDGYSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

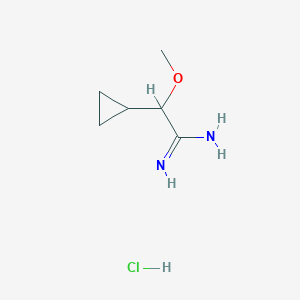
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)
![(E)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methyl-3-phenylacrylamide](/img/structure/B2574219.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide](/img/structure/B2574220.png)
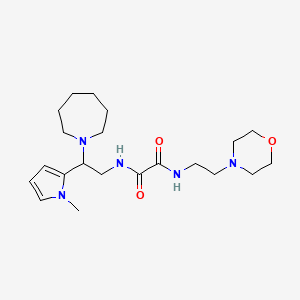
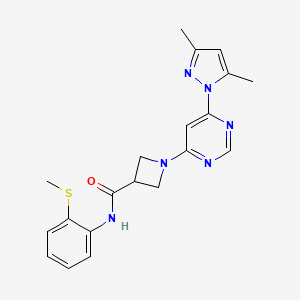
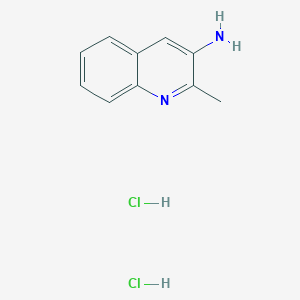
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)
![1-[3-(1,2,4-Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
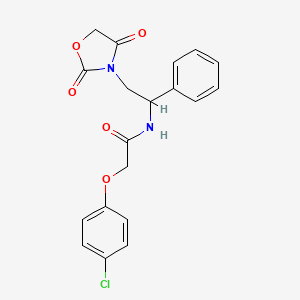
![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2574237.png)
